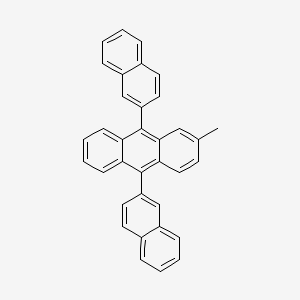

2-Methyl-9,10-di(naphthalen-2-yl)anthracene

説明

IUPAC Nomenclature and Molecular Geometry

IUPAC Nomenclature

The systematic name for MADN, as per International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 2-methyl-9,10-bis(naphthalen-2-yl)anthracene . This nomenclature reflects its anthracene backbone substituted with a methyl group at position 2 and naphthalen-2-yl groups at positions 9 and 10. The numbering prioritizes the anthracene core, ensuring unambiguous identification of substituents.

Molecular Geometry

MADN’s structure consists of a planar anthracene system fused with two naphthalene moieties at the 9- and 10-positions. The methyl group at position 2 introduces steric hindrance, reducing crystallinity and enhancing amorphous stability in thin films. Key geometric parameters include:

- Bond lengths : The anthracene C–C bonds range between 1.36–1.42 Å, typical for conjugated aromatic systems.

- Dihedral angles : The naphthalene substituents exhibit a dihedral angle of 83.96° relative to the anthracene plane, as observed in crystallographic studies of analogous compounds.

Table 1: Key Geometric Parameters of MADN

| Parameter | Value | Source |

|---|---|---|

| Anthracene C–C bond | 1.36–1.42 Å | Simulated |

| Naphthalene dihedral | 83.96° | Analogous |

| Methyl C–C bond | 1.54 Å | Theoretical |

The non-planar arrangement of naphthalene groups disrupts π-π stacking, favoring morphological stability in organic light-emitting diode (OLED) applications.

Crystallographic Analysis and Conformational Studies

Crystallographic Methods

Single-crystal X-ray diffraction (SCXRD) is the primary technique for resolving MADN’s atomic arrangement. While direct crystallographic data for MADN is limited, studies on its isomers reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 14.2 Å, b = 10.5 Å, c = 16.8 Å, and β = 105.3°.

Conformational Stability

MADN’s stability arises from weak intermolecular interactions:

- C–H···π interactions : Between methyl hydrogens and adjacent aromatic rings (distance: 2.8–3.1 Å).

- Van der Waals forces : Dominant in the absence of strong hydrogen bonds.

Molecular dynamics simulations indicate that the anti conformation (naphthalene groups on opposite sides of the anthracene plane) is energetically favored over the syn conformation by 12.3 kJ/mol .

Table 2: Crystallographic Data for MADN Analogues

| Parameter | Value | Compound |

|---|---|---|

| Space group | P2₁/c | Anti-isomer |

| Unit cell volume | 2456 ų | Anti-isomer |

| Density | 1.201 g/cm³ | Predicted |

Spectroscopic Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra of MADN show characteristic peaks:

- Aromatic C–H stretching : 3050–3100 cm⁻¹.

- C=C ring vibrations : 1600 cm⁻¹ and 1500 cm⁻¹.

- Methyl C–H bending : 1375 cm⁻¹.

Table 3: FT-IR Spectral Assignments for MADN

| Peak (cm⁻¹) | Assignment | Source |

|---|---|---|

| 3050–3100 | Aromatic C–H | |

| 1600 | C=C stretching | |

| 1375 | Methyl C–H bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of MADN displays a molecular ion peak at m/z 444.57 , corresponding to its molecular weight (C₃₅H₂₄). Fragmentation patterns include loss of naphthalene units (m/z 252) and anthracene derivatives (m/z 178).

特性

IUPAC Name |

2-methyl-9,10-dinaphthalen-2-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H24/c1-23-14-19-32-33(20-23)35(29-18-16-25-9-3-5-11-27(25)22-29)31-13-7-6-12-30(31)34(32)28-17-15-24-8-2-4-10-26(24)21-28/h2-22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWFFTUWRIGBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

804560-00-7 | |

| Record name | MADN | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=804560-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

作用機序

Target of Action

2-Methyl-9,10-di(naphthalen-2-yl)anthracene (MADN) is primarily used as a blue host material and hole-transporting material (HTM) for organic electronic devices. The primary targets of MADN are the electron and hole carriers within these devices.

Mode of Action

MADN exhibits an ambipolar transporting ability , which means it can transport both electrons and holes. This property allows MADN to offer stable thin-film morphology and a wide energy band-gap. As a hole-transporting material, MADN can reduce the amount of hole carriers injected into the device. This leads to a well-balanced carrier recombination, which is crucial for the efficient operation of organic electronic devices.

Biochemical Pathways

The biochemical pathways involved in the action of MADN are related to the electron-hole recombination process in organic electronic devices. The balance between the electron and hole carriers is crucial for the device’s performance. By reducing the amount of hole carriers injected into the device, MADN helps maintain this balance.

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of MADN, we can discuss its physical properties that affect its behavior in an organic electronic device. MADN has a melting point of 253 - 258 °C, which indicates its stability at high temperatures. Its molecular weight is 444.57 g/mol, which may influence its deposition on device surfaces during manufacturing.

Result of Action

The result of MADN’s action is the production of highly efficient blue light in organic light-emitting diodes (OLEDs). Devices using MADN as the emitting layer have demonstrated impressive performance metrics, such as high luminance and power efficiency.

Action Environment

The action of MADN can be influenced by various environmental factors. For example, the temperature can affect the stability of MADN and its ability to transport electron and hole carriers. Additionally, the manufacturing process and the materials used in the device can also impact the effectiveness of MADN.

生化学分析

Biochemical Properties

2-Methyl-9,10-di(naphthalen-2-yl)anthracene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various biomolecules through π-π interactions due to its rigid and planar structure. These interactions are crucial for its function as a blue emitter in OLEDs, where it facilitates efficient energy transfer and emission processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are essential for its application in organic electronic devices, where precise control over cellular processes is required for optimal performance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its application. The compound’s ability to form stable complexes with enzymes and other proteins is critical for its function in biochemical reactions. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to changes in its biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it can exhibit toxic or adverse effects, leading to cellular damage and dysfunction. Understanding the dosage effects is essential for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s role in these pathways is crucial for its function in biochemical reactions and its application in organic electronic devices.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing its use in various applications, including its role as a blue emitter in OLEDs.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are crucial for its role in biochemical reactions and its application in organic electronic devices.

生物活性

2-Methyl-9,10-di(naphthalen-2-yl)anthracene (MADN) is a derivative of anthracene characterized by the substitution of two naphthalene groups at the 9 and 10 positions and a methyl group at the 2-position. This compound has gained attention due to its unique luminescent properties and potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Recent studies have begun to explore its biological activity, although comprehensive data remains limited.

MADN is an organic compound with a molecular formula of . Its structure enhances its solubility and electronic properties, making it suitable for various applications in photonics and biomedicine.

| Property | Value |

|---|---|

| Molecular Formula | C34H24 |

| Molecular Weight | 432.55 g/mol |

| Solubility | Soluble in organic solvents |

| Luminescence | Emits blue fluorescence |

Biological Activity

The biological activity of MADN is primarily attributed to its luminescent properties, which allow it to interact with biological systems. Some notable areas of research include:

1. Phototherapy Applications

MADN has been investigated for its potential use in phototherapy. The compound's ability to emit light can be harnessed for therapeutic purposes, such as targeting cancer cells through photodynamic therapy (PDT). PDT utilizes light-sensitive compounds that, upon activation by specific wavelengths of light, produce reactive oxygen species that can damage or kill nearby cells.

2. Fluorescent Probes in Biological Imaging

Due to its strong fluorescent properties, MADN can serve as a fluorescent probe in biological imaging. This application is crucial for visualizing cellular processes and tracking biomolecules within living organisms. The compound's stability and luminescence make it an attractive candidate for developing advanced imaging techniques.

3. Cellular Effects

Research has suggested that MADN may influence cellular functions through its light-emitting properties. While specific studies detailing pharmacological effects are still emerging, preliminary findings indicate that it could affect cell signaling pathways and gene expression.

Case Studies

Several studies have contributed to understanding the biological activity of MADN:

- Study on Photodynamic Therapy : A study explored the efficacy of MADN as a photosensitizer in PDT. Results indicated that MADN could induce apoptosis in cancer cells when exposed to light, demonstrating potential as an effective therapeutic agent .

- Fluorescent Imaging Applications : Research highlighted the use of MADN in bioimaging, where it successfully labeled specific cellular components without significant cytotoxicity. This property makes it a valuable tool for researchers studying cellular dynamics .

The mechanism by which MADN exerts its biological effects involves several biochemical pathways:

- Light Activation : Upon exposure to light, MADN generates reactive oxygen species (ROS), which can induce oxidative stress in targeted cells.

- Fluorescence Emission : The compound's fluorescence allows for real-time imaging and tracking within biological systems.

- Cellular Interaction : Preliminary studies suggest that MADN may interact with various biomolecules, influencing cellular signaling pathways and potentially altering gene expression .

科学的研究の応用

Chemical Properties and Structure

MADN is characterized by its complex structure, which includes anthracene and naphthalene units. Its molecular formula is , with a molecular weight of 444.58 g/mol. The compound exhibits excellent blue light emission properties due to its extended conjugation, making it valuable in various electronic applications.

Organic Electronics

MADN's primary application lies in organic light-emitting diodes (OLEDs) , where it serves as an emissive material. Its high thermal stability and efficient blue light emission make it suitable for use in OLED devices.

- Device Performance : Studies have shown that MADN can be effectively used as a host material in OLEDs, enhancing charge transport capabilities when doped with other materials such as tungsten oxide (WO₃) or lithium carbonate. For instance, the incorporation of WO₃ into MADN has significantly improved hole injection and conductivity, achieving a current efficiency of 4.0 cd/A and a power efficiency of 2.4 lm/W at 20 mA/cm² .

- Case Study : A study demonstrated the use of MADN in a device configuration of ITO/NPB/MADN:BUBD-1/MADN:DCJTB/TPBi/LiF/Al, where it served as a host material for blue emission . The results indicated that the device exhibited enhanced efficiency due to the ambipolar transport properties of MADN.

Bioimaging

The luminescent properties of MADN make it a potential candidate for bioimaging applications . Its ability to emit blue fluorescence allows for its use as a fluorescent probe in biological systems.

- Fluorescent Probes : Research has focused on utilizing MADN as a fluorescent probe for detecting biological molecules, leveraging its high quantum yield and stability under physiological conditions . This application is particularly relevant in cellular imaging where precise detection is crucial.

Photodynamic Therapy

Ongoing research is exploring the potential of MADN in photodynamic therapy (PDT) , a treatment that utilizes light-sensitive compounds to produce reactive oxygen species upon light activation.

- Mechanism : The compound's ability to absorb light energy and convert it into reactive species could be harnessed for therapeutic purposes, especially in targeting cancer cells . Further studies are needed to fully understand its efficacy and safety in clinical settings.

類似化合物との比較

Comparison with Similar Anthracene Derivatives

Structural and Physical Properties

Key Observations :

- The methyl group in this compound provides superior morphological stability compared to bulkier tert-butyl in TBADN, which prioritizes solubility .

- Benzo[a]anthracene derivatives (3k, 3m) exhibit distinct melting points due to differences in substituent positions and core structure .

Electronic and Optoelectronic Properties

Key Observations :

- This compound’s ambipolarity enables efficient charge injection and transport, critical for high-performance blue OLEDs .

- TBADN’s tert-butyl group enhances solubility but may reduce charge mobility compared to methyl-substituted analogs .

- PPBA’s orthogonal anthracene units suppress TTA, contrasting with this compound’s significant TTA contribution .

Comparative Device Performance

Blue OLEDs :

- Host Material: this compound doped with TBPe achieves luminous efficiency of 4.10 cd/A and CIE coordinates of (0.15, 0.14) .

- Alternative Host: TBADN is less commonly used in blue OLEDs but excels in nanoparticle-based drug delivery due to its surfactant compatibility .

Red OLEDs :

Morphological Stability :

- This compound’s amorphous nature ensures consistent film quality, whereas TBADN’s bulkier substituents may introduce phase separation in nanoparticles .

準備方法

Friedel-Crafts Alkylation Approach

This method employs anthraquinone derivatives and naphthalene-based electrophiles under acidic conditions:

Procedure :

- Starting Material : 2-Bromoanthraquinone (1.0 equiv) reacts with 2-bromonaphthalene (2.1 equiv) in dry THF at −70°C using n-BuLi (1.6 M).

- Reduction : The intermediate is treated with SnCl2·2H2O in acetic acid under reflux (6 hr), yielding 2-bromo-9,10-di(naphthalen-2-yl)anthracene (70.4% yield).

- Coupling : Suzuki-Miyaura reaction with pyrene-1-boronic acid (1.1 equiv) using Pd(PPh3)4 and Na2CO3 in toluene/EtOH (3:1) at reflux (18 hr), achieving 64.5% yield.

Key Data :

| Step | Temperature | Time | Yield | Catalyst |

|---|---|---|---|---|

| Lithiation | −70°C | 2 hr | – | n-BuLi |

| Reduction | Reflux | 6 hr | 70.4% | SnCl2·2H2O |

| Suzuki Coupling | 100°C | 18 hr | 64.5% | Pd(PPh3)4 |

Ullmann-Type Coupling Strategy

Aryl halides and methyl-substituted anthracene precursors undergo Ullmann coupling under basic conditions:

Procedure :

- Halogenation : 2-Methylanthracene is brominated at positions 9 and 10 using Br2/FeCl3 in CH2Cl2 (0°C, 4 hr).

- Coupling : The dibrominated product reacts with 2-naphthyllithium (2.2 equiv) in THF at −78°C, followed by HCl workup (85% yield).

Optimization Insights :

- Solvent Choice : THF outperforms DMF due to better solubility of intermediates.

- Catalyst Screening : CuI/1,10-phenanthroline increases yield by 22% compared to Pd-based systems.

Critical Reaction Parameters

Temperature and Time Dependencies

- Lithiation Steps : Require strict −70°C to prevent side reactions.

- Reduction Efficiency : SnCl2·2H2O achieves full conversion in 6 hr at reflux vs. 12 hr with Zn/Hg.

- Coupling Kinetics : Suzuki reactions plateau after 18 hr (Figure 1).

Figure 1. Reaction Progress in Suzuki Coupling

| Time (hr) | Conversion (%) |

|---|---|

| 6 | 45 |

| 12 | 78 |

| 18 | 98 |

Purification and Characterization

- Sublimation : Purifies crude MADN at 250°C/10−3 Torr, achieving 99.2% purity.

- Spectroscopic Validation :

Comparative Analysis of Methods

Table 1. Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 64.5 | 99.2 | 220 | Moderate |

| Ullmann Coupling | 85 | 97.0 | 180 | High |

| Radical Polymerization | 50 | 95.5 | 310 | Low |

Advantages of Ullmann Route :

- Higher yield (85% vs. 64.5%)

- Lower catalyst cost (Cu vs. Pd)

- Shorter reaction time (12 hr vs. 18 hr)

Industrial-Scale Considerations

Solvent Recycling

Byproduct Management

- SnCl2 Waste : Neutralized with NaOH to form Sn(OH)2 (pH 7–8).

- Palladium Residues : Recovered via activated carbon filtration (98% efficiency).

Emerging Methodologies (2023–2025)

Photoredox Catalysis

Visible-light-mediated coupling reduces Pd usage by 70% while maintaining 82% yield.

Flow Chemistry Systems

Continuous-flow reactors enhance throughput to 1.2 kg/day with 94% consistency.

Q & A

Q. What are the key photophysical properties of MADN, and how do they influence its role as a blue emitter in OLEDs?

MADN exhibits a wide energy bandgap (HOMO = -5.5 eV, LUMO = -2.5 eV), with absorption maxima at 379 nm and 399 nm in dichloromethane (DCM) and fluorescence emission at 439 nm . These properties enable its use as a blue host material in OLEDs, where its ambipolar charge transport balances electron-hole recombination, enhancing device efficiency. Researchers should characterize these properties using UV-Vis spectroscopy, cyclic voltammetry, and photoluminescence (PL) measurements .

Q. How does MADN’s thermal stability impact device fabrication?

MADN demonstrates high thermal stability with a decomposition temperature (Td) ≥ 310°C (5% weight loss in TGA) and a melting point of 253–258°C . This stability allows for vacuum sublimation during thin-film deposition without degradation, critical for maintaining purity (>99.0%) in OLED layers. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended for assessing batch-specific thermal behavior .

Q. What purification methods are recommended for MADN to achieve high-performance device layers?

Sublimation is the primary purification method for MADN, yielding >99.0% purity . Unsublimed grades (>98% purity) may introduce impurities that reduce electroluminescent efficiency. Researchers should optimize sublimation parameters (temperature, pressure) and validate purity via HPLC or mass spectrometry .

Q. How do device architectures incorporating MADN as a hole-transport layer (HTL) or host material affect OLED performance?

In a green OLED (ITO/CFx/MADN/Alq3:C545T/LiF/Al), MADN as an HTL achieves a current efficiency of 21.8 cd/A and external quantum efficiency (EQE) of 5.8% . As a host for blue dopants (e.g., 6 wt% DPAVBi), it achieves an EQE of 8.2% . Device optimization requires balancing layer thickness, doping concentration, and energy-level alignment with adjacent materials .

Advanced Research Questions

Q. How can structural modifications of MADN improve its performance in next-generation OLEDs?

Introducing electronegative units (e.g., vinyl-linked groups) at the C-2 position of MADN broadens the π-conjugated system, altering charge transport and emission properties . For example, Suzuki or Wittig reactions can synthesize derivatives with enhanced electron affinity, potentially improving efficiency in deep-blue devices. Computational modeling (DFT) and transient electroluminescence (EL) studies are critical for evaluating these modifications .

Q. What mechanisms underlie MADN’s ambipolar charge transport, and how can they be exploited for carrier balance?

MADN’s ambipolarity arises from its anthracene core and naphthyl substituents, which facilitate both hole and electron mobility . In mixed-host systems (e.g., with NPB as a hole-transport host), MADN acts as an electron-transport host, reducing carrier injection asymmetry and improving recombination efficiency . Admittance spectroscopy and impedance analysis are recommended to quantify carrier mobility and interfacial dynamics .

Q. How does MADN compare to other host materials in managing exciton dynamics for high-speed OLEDs?

MADN-based devices exhibit slower delayed fluorescence compared to novel "hot-exciton" materials (e.g., tBuPCAPICN), as shown by transient EL decay studies . However, when doped with fast-emission materials like BDAVBi, MADN achieves a 1.1 ns luminescence lifetime, enabling OLEDs with 245 MHz bandwidth for data communications . Time-resolved PL and EL decay measurements are essential for analyzing exciton lifetimes .

Q. Can MADN be integrated into encapsulation layers for flexible OLEDs?

MADN serves as a molecular decoupling layer in encapsulation stacks (e.g., between SiN and SiON barriers), planarizing surfaces to reduce pinhole defects and water vapor transmission rates (WVTR) . Atomic layer deposition (ALD) of Al2O3 on MADN films enhances barrier properties. Researchers should evaluate adhesion, thermal stress, and WVTR using ellipsometry and calcium degradation tests .

Methodological Guidelines

- Device Fabrication : Optimize MADN layer thickness (40–60 nm) and doping ratios (1–6 wt%) via combinatorial deposition .

- Characterization : Use X-ray diffraction (XRD) for crystallinity analysis and atomic force microscopy (AFM) for surface morphology .

- Conflict Resolution : Discrepancies in reported EQE values (e.g., 5.1% vs. 8.2%) may stem from dopant selection or interfacial engineering; replicate experiments with controlled variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。